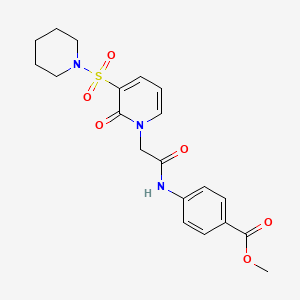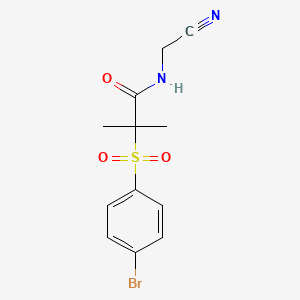![molecular formula C21H18N2O3S2 B2947760 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 941972-01-6](/img/structure/B2947760.png)
2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is a complex organic compound that combines aromatic and heterocyclic structures, making it interesting for various scientific applications. This compound has a notable structure involving an ethylsulfonyl group attached to a phenyl ring, connected to an acetamide moiety bonded to a naphthothiazole framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide involves multiple steps, starting with the preparation of intermediate compounds.
Formation of 4-(ethylsulfonyl)aniline
Reactants: : 4-nitrobenzenesulfonyl chloride and ethylamine.
Conditions: : The reaction is typically carried out in a basic medium, often with sodium hydroxide, under reflux conditions.
Synthesis of naphtho[1,2-d]thiazole
Reactants: : 2-aminothiophenol and 1,2-naphthoquinone.
Conditions: : This cyclization reaction usually occurs in an acidic medium, such as hydrochloric acid, and requires heating.
Coupling Reaction
Reactants: : 4-(ethylsulfonyl)aniline and naphtho[1,2-d]thiazol-2-yl-acetic acid.
Conditions: : The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up and optimized for yield and purity. The main steps are similar but are performed in large reactors with precise control over reaction conditions and automation of reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative reactions, particularly affecting the thiazole and phenyl rings.
Reduction: : Reduction typically targets the sulfonyl group, converting it to a sulfide under strong reducing conditions.
Substitution: : The aromatic rings facilitate electrophilic substitution reactions, allowing for further functionalization.
Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride are often used.
Substitution: : Reagents like bromine or nitric acid can introduce substituents onto the aromatic rings under controlled conditions.
Oxidation: : The main products are sulfone derivatives.
Reduction: : Produces sulfide derivatives.
Substitution: : Leads to a variety of functionalized aromatic compounds depending on the substituents introduced.
Scientific Research Applications
2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide has applications across multiple scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its pharmacological potential, particularly in targeting specific enzymes and receptors.
Industry: : Utilized in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways:
Binding: : The naphthothiazole moiety interacts with nucleic acids and proteins, potentially inhibiting their function.
Enzyme Inhibition: : It may inhibit specific enzymes involved in critical biological pathways, such as kinases and proteases.
Signal Transduction: : Modulates signaling pathways, affecting cellular responses and metabolic processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is unique in its combination of sulfonyl and thiazole groups.
Similar Compounds
2-(4-Methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide: : The methyl analog has different solubility and bioactivity profiles.
2-(4-(Ethylsulfonyl)phenyl)-N-(benzothiazol-2-yl)acetamide: : The benzothiazole analog exhibits varied chemical reactivity and biological effects.
This distinctiveness in structure allows for unique interactions and applications, setting it apart from its counterparts.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)27-21/h3-12H,2,13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCPYAAVPPWEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)
![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)



![3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2947688.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2947691.png)



![1,7-dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2947699.png)
